molecular formula C31H30FN5O4 B15286338 2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B15286338
M. Wt: 555.6 g/mol
InChI Key: HYBAKUMPISVZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danuglipron is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as an oral therapy for diabetes mellitus. This compound has shown promise in reducing weight and improving diabetic control in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Danuglipron involves several key steps, including the use of palladium-catalyzed coupling reactions and saponification. One notable transformation in the synthesis is the saponification of the methyl ester to the corresponding acid using TBD as a base . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for Danuglipron are not extensively detailed in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Danuglipron undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of Danuglipron is the final active pharmaceutical ingredient (API), which is a glucagon-like peptide-1 receptor agonist.

Scientific Research Applications

Danuglipron has several scientific research applications, including:

Mechanism of Action

Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Lotiglipron: Another glucagon-like peptide-1 receptor agonist developed by Pfizer.

    Orforglipron: A similar compound under investigation for its effects on glucose metabolism.

Uniqueness of Danuglipron

Danuglipron is unique in its oral formulation, which distinguishes it from other glucagon-like peptide-1 receptor agonists that are typically administered via injection. This oral availability makes it a more convenient option for patients .

Properties

Molecular Formula

C31H30FN5O4

Molecular Weight

555.6 g/mol

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)

InChI Key

HYBAKUMPISVZQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.